molecular formula C8H8Cl2O2S B14804378 2-Chloro-1-phenylethanesulfonyl chloride

2-Chloro-1-phenylethanesulfonyl chloride

Cat. No.: B14804378
M. Wt: 239.12 g/mol
InChI Key: NNZMTSYJZLCTPY-UHFFFAOYSA-N
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Description

. It is a derivative of styrene, where the ethylene group is substituted with a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylethylenesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of styrene with chlorosulfonic acid, which introduces the sulfonyl chloride group to the ethylene moiety . Another method involves the use of phosphorus pentachloride or phosphorus oxychloride with sodium benzenesulfonate . These reactions typically require controlled temperatures and specific reaction times to ensure high yields.

Industrial Production Methods

In industrial settings, the production of 2-phenylethylenesulfonyl chloride often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, with careful control of reaction parameters to minimize by-products and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethylenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with 2-phenylethylenesulfonyl chloride include bases like pyridine, nucleophiles like amines, and catalysts like palladium for coupling reactions . Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions with 2-phenylethylenesulfonyl chloride include sulfonamides, sulfonate esters, and coupled aromatic compounds .

Scientific Research Applications

2-phenylethylenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenylethylenesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group acts as a leaving group, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-phenylethylenesulfonyl chloride include:

Uniqueness

2-Phenylethylenesulfonyl chloride is unique due to its styrene-derived structure, which allows it to participate in a broader range of reactions, including coupling reactions that are less common with simpler sulfonyl chlorides . This versatility makes it a valuable reagent in both academic and industrial research.

Properties

Molecular Formula

C8H8Cl2O2S

Molecular Weight

239.12 g/mol

IUPAC Name

2-chloro-1-phenylethanesulfonyl chloride

InChI

InChI=1S/C8H8Cl2O2S/c9-6-8(13(10,11)12)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

NNZMTSYJZLCTPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCl)S(=O)(=O)Cl

Origin of Product

United States

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